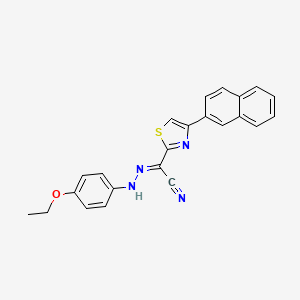

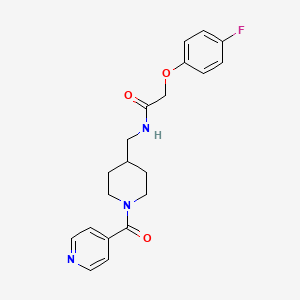

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a heterocyclic compound containing a ring of four carbon atoms and one nitrogen atom. Additionally, it would have ethoxy and sulfonyl functional groups attached to the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonyl and ethoxy groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ethoxy groups could affect its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Sulfonamide compounds, including structures similar to the specified chemical, are frequently studied for their reactivity and potential in synthetic chemistry. For example, the Diels–Alder reactions involving N-sulfonyl substituted aza-ortho-xylylenes lead to the production of tetrahydroquinoline and quinoline derivatives, showcasing their utility in generating complex cyclic structures (Consonni, Croce, Ferraccioli, & Rosa, 1996). Another study on the synthesis and characterization of novel sulfonamide derivatives emphasizes their significance in the development of new therapeutic agents, particularly for Alzheimer’s disease, by inhibiting acetylcholinesterase (Abbasi et al., 2018).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potentials of sulfonamide derivatives. A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) demonstrated significant antimicrobial activity against various bacteria and fungi, showcasing the medical application potential of such compounds (Vanparia et al., 2010). Additionally, sulfonamide derivatives have been synthesized with a focus on their pro-apoptotic effects in cancer cells, providing insights into the therapeutic applications of these compounds in oncology (Cumaoğlu et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The study and development of sulfonamide derivatives as enzyme inhibitors continue to be a significant area of interest. Research into N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has shown promising results as novel therapeutic agents for Alzheimer’s disease, due to their inhibitory effects on acetylcholinesterase (Abbasi et al., 2018).

Molecular Docking and Drug Design

Molecular docking studies of sulfonamide derivatives against various enzymes are crucial for understanding their mechanism of action and optimizing drug design. For instance, the synthesis of triazole analogues and their evaluation against carbonic anhydrase and cholinesterase enzymes provide valuable data for designing more effective inhibitors with potential therapeutic applications (Virk et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-4-27-19-11-8-15(3)13-20(19)29(25,26)21-17-9-10-18-16(14-17)7-6-12-22(18)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFUJZRBZPONGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2393580.png)

![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)

![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol](/img/structure/B2393583.png)

![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B2393589.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2393595.png)